

Spectroscopic Profile of 3-Bromo-5-methylpicolinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-5-methylpicolinonitrile

Cat. No.: B1344256

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound **3-Bromo-5-methylpicolinonitrile** (CAS No. 474824-78-7), a key intermediate in organic synthesis for pharmaceutical and agrochemical applications.^{[1][2]} This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral analysis, experimental protocols, and workflow visualizations to support research and manufacturing activities.

The molecular formula of **3-Bromo-5-methylpicolinonitrile** is C₇H₅BrN₂, with a molecular weight of approximately 197.03 g/mol .^{[1][3]} Its structure, featuring a pyridine ring substituted with bromine, a methyl group, and a nitrile group, provides a versatile framework for creating more complex molecules.^{[1][3]}

Nuclear Magnetic Resonance (NMR) Spectral Data

While experimental NMR data is not widely published, theoretical data derived from Density Functional Theory (DFT) calculations using the Gauge-Independent Atomic Orbital (GIAO) method provides valuable insight into the expected spectral characteristics.^[3]

Table 1: Predicted ¹H NMR Spectral Data for **3-Bromo-5-methylpicolinonitrile**

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity
Aromatic H (position 6)	~8.6	Singlet (s)
Aromatic H (position 4)	~8.3	Singlet (s)
Methyl H (on C5)	~2.5	Singlet (s)

Note: Data is illustrative and based on computational models.[\[3\]](#)

Table 2: Predicted ^{13}C NMR Spectral Data for **3-Bromo-5-methylpicolinonitrile**

Nucleus	Predicted Chemical Shift (δ , ppm)
C6	~153
C4	~142
C5 (with CH_3)	~138
C2 (with CN)	~135
C3 (with Br)	~120
Cyano C	~117
Methyl C	Not available

Note: Data is illustrative and based on computational models.[\[3\]](#)

Infrared (IR) Spectroscopy Data

Theoretical calculations predict the characteristic vibrational frequencies for the primary functional groups within the molecule.

Table 3: Predicted IR Absorption Frequencies for **3-Bromo-5-methylpicolinonitrile**

Vibrational Mode	Predicted Frequency (cm ⁻¹)
Aromatic C-H Stretch	3100–3000
C≡N Stretch (Nitrile)	~2230
Aromatic C=C / C=N Stretch	1600–1450

Note: Data is illustrative and based on computational models.

Mass Spectrometry (MS) Data

Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns. The presence of a bromine atom results in a distinctive isotopic pattern for the molecular ion peak (M^+) and bromine-containing fragments, with two peaks (M^+ and $M+2$) of nearly equal intensity due to the natural abundance of ^{79}Br and ^{81}Br isotopes.[\[3\]](#)

Table 4: Plausible Mass Spectrometry Fragmentation Data for **3-Bromo-5-methylpicolinonitrile**

m/z Value (approx.)	Ion Structure	Plausible Fragmentation Pathway
197/199	$[\text{C}_7\text{H}_5\text{BrN}_2]^+$	Molecular ion (M^+) peak with 1:1 isotopic pattern
170/172	$[\text{C}_6\text{H}_2\text{BrN}]^+$	Loss of HCN from the molecular ion
118	$[\text{C}_7\text{H}_5\text{N}_2]^+$	Loss of the bromine radical ($\bullet\text{Br}$)

Source: Data derived from typical fragmentation patterns of halogenated compounds.[\[3\]](#)

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines a general procedure for obtaining a high-resolution ^1H NMR spectrum of a pyridine derivative.

- Sample Preparation:

- Accurately weigh 5-25 mg of **3-Bromo-5-methylpicolinonitrile**.
- Dissolve the sample in approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl_3) inside a clean, dry 5 mm NMR tube. Deuterated solvents are crucial to avoid large solvent signals obscuring the analyte peaks.
- For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), is added.
- Cap the tube and invert it several times to ensure the solution is homogeneous.

- Data Acquisition:

- Utilize a high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher.
- Insert the sample into the spectrometer. The instrument's software will use the deuterium signal from the solvent to "lock" the magnetic field, compensating for drift.
- Perform shimming to optimize the homogeneity of the magnetic field across the sample, which is essential for achieving sharp, well-resolved peaks.
- Acquire the spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). Typically, 16 to 64 scans are accumulated to ensure a good signal-to-noise ratio.

- Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.
- Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

- Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
- Integrate the peaks to determine the relative ratios of the protons.

Infrared (IR) Spectroscopy

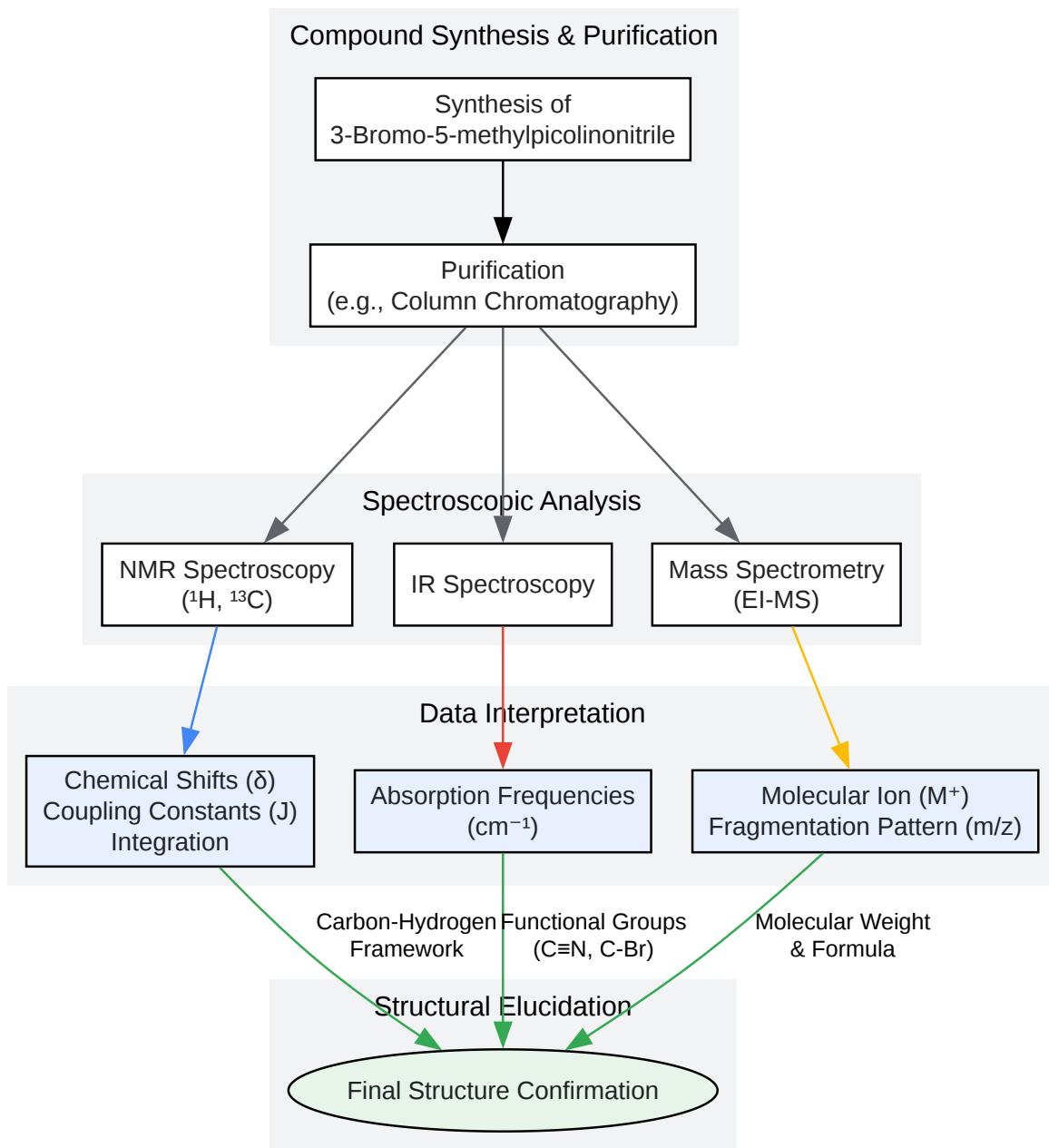
This protocol describes the thin solid film method, suitable for a solid compound like **3-Bromo-5-methylpicolinonitrile**.

- Sample Preparation:

- Place approximately 50 mg of the solid sample into a small beaker or vial.
- Add a few drops of a volatile solvent, such as methylene chloride or acetone, to completely dissolve the solid.
- Using a pipette, place a drop of this solution onto the surface of a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).
- Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate. If the resulting peaks are too weak, another drop of the solution can be added and dried.

- Data Acquisition:

- Place the salt plate into the sample holder of the FT-IR spectrometer.
- First, run a background spectrum with no sample in the beam path. This records the instrument's response and accounts for atmospheric CO₂ and water vapor.
- Place the sample plate in the beam path and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.


Mass Spectrometry (MS)

This protocol outlines a standard procedure using Electron Ionization (EI), a common technique for volatile organic compounds.

- Sample Introduction:
 - Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample must be volatilized, which occurs under the high vacuum of the instrument.
- Ionization:
 - In the ion source, the gaseous analyte molecules are bombarded by a beam of high-energy electrons (typically 70 eV).
 - This interaction ejects a valence electron from the molecule, creating a positively charged radical cation known as the molecular ion (M^+).
 - The high energy of the electron beam causes the molecular ion to be in a high-energy state, leading to extensive and reproducible fragmentation.
- Mass Analysis and Detection:
 - The newly formed ions (molecular ion and fragment ions) are accelerated by an electric field into the mass analyzer (e.g., a quadrupole).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - An electron multiplier detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like **3-Bromo-5-methylpicolinonitrile** using the spectroscopic methods described.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 3-Bromo-5-methylpicolinonitrile|CAS 474824-78-7 [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromo-5-methylpicolinonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1344256#3-bromo-5-methylpicolinonitrile-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com